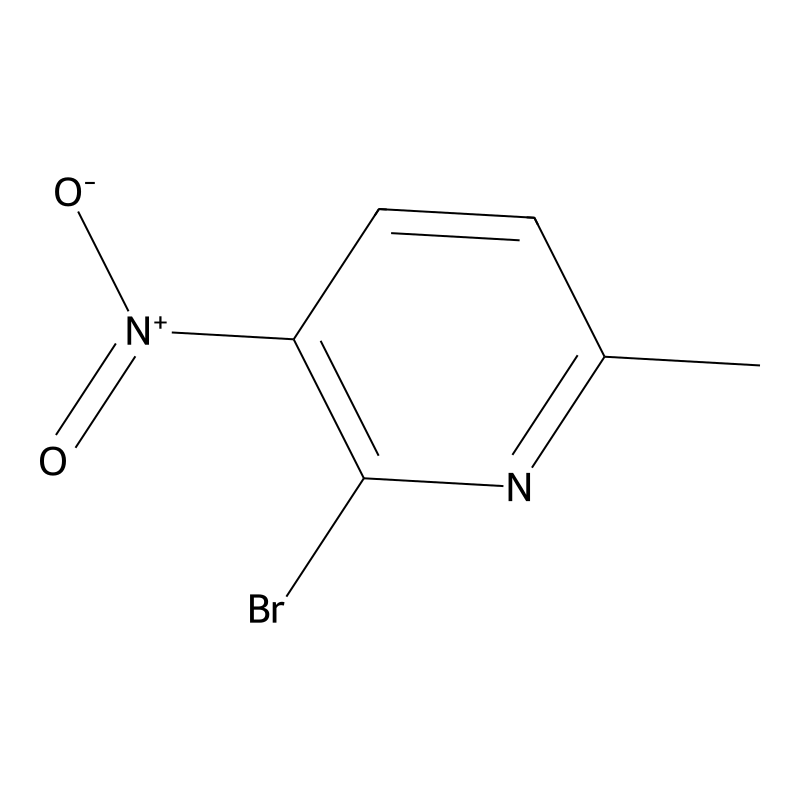

2-Bromo-6-methyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Intermediate

- Summary of Application: “2-Bromo-6-methyl-3-nitropyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

- Summary of Application: “2-Bromo-6-methyl-3-nitropyridine” can be used in the synthesis of nitropyridines . Nitropyridines are a class of organic compounds that contain a pyridine ring substituted with a nitro group.

- Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results or Outcomes: From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Summary of Application: “2-Bromo-6-methyl-3-nitropyridine” can be used in the synthesis of 3-(hetero)arylated phenothiazines . Phenothiazines are a class of organic compounds that have a wide range of applications, including use as antipsychotic drugs.

- Results or Outcomes: The outcome would be the production of 3-(hetero)arylated phenothiazines .

Synthesis of Nitropyridines

Synthesis of 3-(Hetero)arylated Phenothiazines

- Summary of Application: “2-Bromo-6-methyl-3-nitropyridine” can be used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is a useful intermediate in organic synthesis.

- Results or Outcomes: The outcome would be the production of 3-nitropyridine-2-carbonitrile .

- Summary of Application: “2-Bromo-6-methyl-3-nitropyridine” can be used in the synthesis of pyrrolo[3,2-b]pyridine . Pyrrolopyridines are a class of organic compounds that have a wide range of applications, including use as pharmaceutical intermediates.

- Results or Outcomes: The outcome would be the production of pyrrolo[3,2-b]pyridine .

Synthesis of 3-Nitropyridine-2-Carbonitrile

Synthesis of Pyrrolo[3,2-b]Pyridine

2-Bromo-6-methyl-3-nitropyridine is a heterocyclic organic compound characterized by its bromine, methyl, and nitro substituents on a pyridine ring. Its molecular formula is C₆H₅BrN₂O₂, and it has a molecular weight of 217.02 g/mol. The compound features a pyridine ring with a bromine atom at the second position, a methyl group at the sixth position, and a nitro group at the third position. This structure contributes to its unique chemical properties and reactivity.

There is no scientific literature available on the mechanism of action of 2-Bromo-6-methyl-3-nitropyridine.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as:

- Reaction with amines to form substituted amines.

- Reaction with thiols to form thioether derivatives.

- Reduction: The nitro group can be reduced to an amino group under appropriate conditions, yielding 2-bromo-6-methyl-3-aminopyridine.

- Electrophilic Aromatic Substitution: The methyl and nitro groups can direct electrophiles to specific positions on the pyridine ring, allowing for further functionalization.

Research indicates that 2-bromo-6-methyl-3-nitropyridine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest it has potential as an antimicrobial agent against certain bacterial strains.

- Inhibition of Cytochrome P450 Enzymes: It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a role in drug metabolism .

- Potential Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties.

Several methods have been developed for synthesizing 2-bromo-6-methyl-3-nitropyridine:

- Nitration of 2-Bromo-6-Methylpyridine: This method involves nitrating 2-bromo-6-methylpyridine using nitric acid in the presence of sulfuric acid to introduce the nitro group at the third position.

- Bromination of 6-Methyl-3-Nitropyridine: Alternatively, bromination can be performed on 6-methyl-3-nitropyridine using bromine or brominating agents to achieve the desired substitution pattern.

- Multi-Step Synthesis: A more complex approach may involve multiple steps, including functionalization of starting materials followed by selective bromination and nitration.

2-Bromo-6-methyl-3-nitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.

- Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals with pest control properties.

- Material Science: It can be used in creating specialized materials or coatings due to its unique chemical structure.

Studies on the interactions of 2-bromo-6-methyl-3-nitropyridine with biological molecules indicate:

- Binding Affinity: Research suggests that this compound may bind effectively to certain proteins involved in metabolic processes.

- Enzyme Inhibition: Its role as an inhibitor of specific cytochrome P450 enzymes highlights its potential impact on drug metabolism and pharmacokinetics .

Several compounds share structural similarities with 2-bromo-6-methyl-3-nitropyridine. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Bromo-5-nitropyridin-4-Amine | 84487-15-0 | Amino group instead of methyl at position 4 |

| 2-Bromo-6-methyl-5-nitropyridine | 22282-96-8 | Nitro group at position 5 instead of position 3 |

| 2-Bromo-6-methylpyridin-4-Amine | 79055-59-7 | Amino group at position 4; different reactivity |

| 2-Bromo-6-methylpyridine | 5315-25-3 | Lacks nitro group; less biological activity |

These compounds illustrate variations in substituents that significantly affect their chemical behavior and biological activity, making each unique despite structural similarities.

Nitropyridine derivatives constitute a fundamentally important class of heterocyclic compounds that have garnered substantial attention in both academic and industrial chemistry due to their remarkable biological significance and synthetic versatility. The pyridine ring system, as a nitrogen-containing heterocycle, serves as a crucial architectural framework in numerous natural products, pharmaceuticals, and agrochemicals, with the incorporation of nitro functionality significantly enhancing the reactivity and potential applications of these compounds. Statistical analyses of pharmaceutical databases reveal that more than 85% of all biologically active compounds are heterocycles or comprise heterocyclic frameworks, with nitrogen heterocycles representing the most prevalent structural motifs in modern drug design.

The biological importance of nitropyridine derivatives extends across multiple therapeutic areas, including their utilization as antimicrobial agents, anti-inflammatory compounds, and cancer therapeutics. Recent research has demonstrated that 3-nitropyridine analogues function as novel microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types, exhibiting their therapeutic potential through cell cycle arrest in the G2-M phase and inhibition of tubulin polymerization. These compounds interact specifically with tubulin by binding to the colchicine-site, as confirmed through X-ray crystallography studies, demonstrating their precision in targeting cellular mechanisms. Furthermore, the versatility of nitropyridine derivatives in organic synthesis has been extensively documented, with these compounds serving as substrates for the formation of bis-heterocyclic and tris-heterocyclic compounds, as well as providing new synthetic routes to fused heterocycles.

The significance of nitropyridine derivatives in pharmaceutical applications is further exemplified by their presence in commercially successful medications. The research literature indicates that several blockbuster drugs incorporate pyridine-based structures, including clopidogrel (Plavix), which achieved worldwide sales of $9.1 billion in 2009 as an antiplatelet agent, and esomeprazole (Nexium), generating $8.2 billion in sales as a proton pump inhibitor. Beyond pharmaceutical applications, nitropyridine derivatives find extensive use as agrochemicals, including herbicides, insecticides, and fungicides, as well as in veterinary products such as anthelmintics, antiparasitics, and antibacterials. The compounds also serve important roles in industrial applications as dyestuffs, surfactants, and corrosion inhibitors, while frequently functioning as ligands for metals in organic synthesis, particularly as chiral ligands for transition metals in asymmetric transformations.

The introduction of nitro functionality into pyridine rings facilitates diverse functionalization pathways through nucleophilic aromatic substitution reactions, enabling the preparation of a wide range of structurally diverse compounds. This synthetic accessibility, combined with the inherent biological activity of the nitro group, makes nitropyridine derivatives particularly attractive targets for medicinal chemistry research. The nitro group's electron-withdrawing properties significantly alter the electronic characteristics of the pyridine ring, enhancing its susceptibility to nucleophilic attack and enabling various synthetic transformations that would be challenging with unsubstituted pyridines. Additionally, the nitro group can undergo reduction to form amino derivatives, further expanding the synthetic utility of these compounds and providing access to additional classes of biologically active molecules.

Historical Evolution of 2-Bromo-6-methyl-3-nitropyridine Synthesis

The development of synthetic methodologies for 2-bromo-6-methyl-3-nitropyridine has evolved significantly over recent decades, reflecting broader advances in heterocyclic chemistry and the growing understanding of nitropyridine reactivity patterns. The historical progression of synthesis methods for this specific compound parallels the general development of nitropyridine chemistry, which experienced a major advancement through the nitration methodology developed by Professor Jan M. Bakke and co-workers at the Norwegian University of Science and Technology. This methodological breakthrough utilized a nitric acid/trifluoroacetic anhydride system where dinitrogen pentoxide was generated in situ, providing generally higher yields of 3-nitro products compared to previous methods and making a number of 3-nitropyridines readily available for further synthetic applications.

The synthetic approach to 2-bromo-6-methyl-3-nitropyridine typically involves multi-step sequences that leverage established organic chemistry principles. Historical patent literature reveals that related compounds, such as 2-methyl-3-bromopyridine, have been prepared through sophisticated synthetic routes involving diethyl malonate condensation reactions with halogenated nitropyridine precursors. These methodologies demonstrate the systematic approach required for constructing complex substitution patterns on pyridine rings. The preparation methods documented in patent CN105198802A illustrate a three-step process: first, diethyl malonate reacts with alkali metals to generate salts, followed by dropwise addition of toluene solutions of 2-chloro-3-nitropyridine for condensation reactions, and finally decarboxylation under acidic conditions to obtain 2-methyl-3-nitropyridine intermediates.

The evolution of synthesis methods has been driven by the need for improved yields, reduced environmental impact, and enhanced scalability for industrial applications. Modern synthetic approaches typically employ palladium-catalyzed hydrogenation reduction procedures using methanol as solvent, followed by suction filtration and concentration steps to obtain intermediate aminopyridine derivatives. The final bromination step historically involves the generation of salts with acids, cooling to temperatures ranging from -10°C to 0°C, dropwise addition of bromine, followed by treatment with sodium nitrite aqueous solutions and pH adjustment to alkaline conditions through extraction, drying, and concentration procedures. These methodological developments have resulted in significantly improved yields, with reported molar yields reaching 95% for optimized procedures.

Recent advances in continuous flow chemistry have also influenced the synthesis of nitropyridine derivatives, offering advantages in terms of safety and scalability. The development of continuous flow methodologies for compounds such as 4-nitropyridine demonstrates the application of modern synthetic techniques to nitropyridine chemistry, minimizing the accumulation of potentially hazardous nitration products while enabling safe scale-up procedures. These technological advances have important implications for the synthesis of 2-bromo-6-methyl-3-nitropyridine, as similar flow chemistry approaches could potentially be adapted for its preparation. The historical evolution of these synthetic methods reflects the broader trend toward more efficient, safer, and environmentally conscious synthetic procedures in heterocyclic chemistry.

The industrial significance of these synthetic developments is evidenced by the extensive patent literature covering various preparation methods for structurally related nitropyridine derivatives. Patent WO2010089773A2 specifically addresses processes for the preparation of nitropyridine derivatives, emphasizing their importance as intermediates for pharmaceutical compounds useful in treating hypertension, myocardial ischemia, and various inflammatory conditions. The patent describes these compounds as valuable intermediates for the synthesis of adenosine compounds and analogs, which possess high degrees of anti-inflammatory, analgesic, and antipyretic activity. This industrial focus has driven continued innovation in synthetic methodologies, resulting in more efficient and cost-effective preparation routes for compounds like 2-bromo-6-methyl-3-nitropyridine.

Research Objectives and Current Gaps in Literature

The contemporary research landscape surrounding 2-bromo-6-methyl-3-nitropyridine reveals several critical knowledge gaps that present significant opportunities for scientific advancement. Despite the considerable attention devoted to nitropyridine derivatives in general, specific research focusing on 2-bromo-6-methyl-3-nitropyridine remains limited, with most available literature providing only basic structural and physical property information. This paucity of dedicated research represents a substantial gap considering the compound's potential applications in pharmaceutical synthesis and its unique substitution pattern that combines bromine, methyl, and nitro functionalities on a single pyridine ring.

One of the most significant gaps in the current literature concerns the detailed mechanistic understanding of how 2-bromo-6-methyl-3-nitropyridine interacts with biological targets. While extensive research has been conducted on related nitropyridine derivatives, such as the 3-nitropyridine analogues that function as microtubule-targeting agents, no specific mechanistic studies have been reported for 2-bromo-6-methyl-3-nitropyridine. This represents a critical research need, particularly given that the unique substitution pattern may confer distinct biological activities or selectivity profiles compared to other nitropyridine derivatives. The absence of comprehensive structure-activity relationship studies for this specific compound limits understanding of how the bromine and methyl substituents influence its interaction with biological targets and its overall pharmacological profile.

Another significant research gap exists in the area of synthetic methodology optimization and green chemistry approaches for 2-bromo-6-methyl-3-nitropyridine preparation. While general synthetic routes have been established, there is limited research focusing on environmentally sustainable preparation methods, catalyst development, or alternative synthetic strategies that could improve yields while reducing environmental impact. The development of more efficient synthetic routes is particularly important given the increasing industrial demand for nitropyridine derivatives and the growing emphasis on sustainable chemical manufacturing practices. Current synthetic methods often involve harsh reaction conditions and potentially hazardous reagents, suggesting opportunities for the development of milder, more environmentally friendly approaches.

The analytical characterization of 2-bromo-6-methyl-3-nitropyridine also presents research opportunities, as comprehensive spectroscopic and crystallographic studies have not been extensively reported in the literature. Detailed structural analysis using advanced techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling could provide valuable insights into the compound's three-dimensional structure, electronic properties, and conformational preferences. Such information would be invaluable for rational drug design efforts and for understanding the compound's reactivity patterns in various chemical transformations. Additionally, comprehensive physical property studies, including solubility profiles, stability assessments, and thermodynamic parameters, would provide essential data for pharmaceutical development and industrial applications.

| Research Area | Current Status | Identified Gaps | Priority Level |

|---|---|---|---|

| Biological Activity | Limited data available | No systematic studies on mechanism of action, target selectivity, or structure-activity relationships | High |

| Synthetic Methodology | Basic routes established | Lack of green chemistry approaches, catalyst development, and optimization studies | Medium |

| Analytical Characterization | Basic structural data only | Comprehensive spectroscopic, crystallographic, and computational studies needed | Medium |

| Industrial Applications | Minimal documentation | Limited exploration of potential uses in pharmaceutical and chemical industries | High |

Molecular Structure and Geometry

The molecular structure of 2-Bromo-6-methyl-3-nitropyridine features a pyridine ring with three distinct substituents positioned at specific locations. The compound contains a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position [1] [2]. The molecular geometry exhibits the characteristic planar structure of pyridine derivatives, with the nitro group and bromine atom contributing to the overall electronic distribution through their electron-withdrawing effects .

Computational Modeling Insights

Computational analysis reveals that the compound exhibits predicted density values of 1.709±0.06 g/cm³, indicating a relatively dense molecular packing arrangement [3] [5]. The predicted boiling point of 265.2±35.0°C suggests moderate intermolecular interactions, while the predicted pKa value of -2.52±0.10 indicates strong acidic characteristics typical of nitro-substituted pyridines [3] [5].

The collision cross section data provides valuable structural information, with predicted values of 134.0 Ų for the [M+H]⁺ adduct and 146.4 Ų for the [M+Na]⁺ adduct [1]. These values reflect the three-dimensional molecular geometry and can be used to validate computational models and predict ion mobility behavior in analytical applications.

Electronic Structure Characteristics

The electronic structure is significantly influenced by the electron-withdrawing effects of both the nitro group and bromine atom. The LogP values ranging from 1.8 to 2.58 indicate moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics [2] [6]. This property profile influences the compound's solubility behavior and potential biological interactions.

Thermodynamic Properties: Stability, Solubility, and Degradation Pathways

Thermal Stability Analysis

The thermal stability of 2-Bromo-6-methyl-3-nitropyridine demonstrates characteristic behavior of halogenated nitropyridines. The compound exhibits stability under normal handling conditions but undergoes decomposition when exposed to elevated temperatures [7] [6]. The predicted flash point of 114.2°C indicates the temperature at which the compound may pose fire hazards under specific conditions [6].

| Property | Value | Implications |

|---|---|---|

| Boiling Point | 265.2±35.0°C (Predicted) | Moderate thermal stability |

| Flash Point | 114.2°C (Predicted) | Fire hazard considerations |

| Decomposition Temperature | Not specified | Requires further investigation |

| Storage Temperature | 2-8°C | Low temperature storage required |

Chemical Stability Profile

The chemical stability profile indicates that the compound remains stable under recommended storage conditions, particularly when maintained at 2-8°C under inert atmosphere [7] [3] [5]. The stability is compromised by exposure to strong oxidizing agents and excessive heat, which can initiate decomposition reactions [7] [8].

Degradation Pathways and Products

Thermal decomposition of 2-Bromo-6-methyl-3-nitropyridine leads to the formation of various hazardous decomposition products. The primary decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide [7] [8]. These decomposition pathways are consistent with the thermal breakdown patterns observed in similar nitro-substituted pyridines [9] [10].

The photodegradation pathway represents another significant degradation mechanism. Research on related nitropyridine compounds demonstrates that UV light exposure can initiate photochemical reactions leading to compound degradation [11] [12]. The photodegradation typically follows first-order kinetics, with degradation rates dependent on irradiation intensity and solvent environment [11].

Solubility Characteristics

The solubility profile of 2-Bromo-6-methyl-3-nitropyridine exhibits limited water solubility, characteristic of substituted pyridines with electron-withdrawing groups [13] [14]. The compound demonstrates enhanced solubility in organic solvents, particularly those with similar polarity characteristics. This solubility behavior is influenced by the LogP values ranging from 1.8 to 2.58, indicating moderate lipophilicity [2] [6].

Spectroscopic Profiling: NMR, IR, MS, and UV-Vis Data Correlation

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular identification through characteristic ionization patterns. The molecular ion [M+H]⁺ appears at m/z 216.96, while the sodium adduct [M+Na]⁺ is observed at m/z 238.94 [1]. Additional fragmentation patterns include [M-H]⁻ at m/z 214.95 and [M+NH₄]⁺ at m/z 233.99, providing comprehensive mass spectral fingerprinting [1].

| Adduct Type | m/z Value | Predicted CCS (Ų) | Analytical Significance |

|---|---|---|---|

| [M+H]⁺ | 216.96 | 134.0 | Primary molecular ion |

| [M+Na]⁺ | 238.94 | 146.4 | Sodium adduct formation |

| [M-H]⁻ | 214.95 | 139.8 | Negative ion mode |

| [M+NH₄]⁺ | 233.99 | 154.6 | Ammonium adduct |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-Bromo-6-methyl-3-nitropyridine. The ¹H NMR spectrum exhibits characteristic signals for the methyl group, typically appearing as a singlet around δ 2.5 ppm, and aromatic protons in the downfield region [15] [16]. The presence of the nitro group significantly affects the chemical shift positions of adjacent protons through deshielding effects .

The ¹³C NMR spectrum reveals distinct carbon signals corresponding to the pyridine ring carbons, with the carbon bearing the nitro group appearing significantly downfield due to the electron-withdrawing effect of the nitro substituent . The methyl carbon typically appears around δ 25 ppm, while the aromatic carbons span the range from δ 115-148 ppm .

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides valuable functional group identification through characteristic absorption bands. The nitro group exhibits strong absorption bands around 1520-1350 cm⁻¹, corresponding to asymmetric and symmetric N-O stretching vibrations [7]. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region [7].

The C-Br stretching vibration typically appears around 500-700 cm⁻¹, providing confirmation of the bromine substitution. The methyl group contributes characteristic C-H stretching and bending vibrations around 2900-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively [7].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 2-Bromo-6-methyl-3-nitropyridine. The compound exhibits absorption in the UV region, with the nitro group contributing to significant absorption around 280-320 nm through n→π* transitions [18]. The pyridine ring system contributes to π→π* transitions in the 250-280 nm region [18].

The presence of the bromine atom and methyl group influences the electronic transitions through their respective electron-withdrawing and electron-donating effects. The overall absorption spectrum reflects the combined electronic effects of all substituents, providing a unique spectroscopic fingerprint for compound identification [18].

Spectroscopic Data Correlation

The correlation between different spectroscopic techniques provides comprehensive structural confirmation. The mass spectrometry data confirms the molecular formula and fragmentation patterns, while NMR spectroscopy provides detailed structural connectivity information [1] [15] [16]. Infrared spectroscopy confirms the presence of specific functional groups, and UV-Vis spectroscopy reveals electronic transition characteristics [7] [18].

The spectroscopic data collectively supports the proposed molecular structure and provides analytical methods for compound identification, purity assessment, and quality control applications. The combination of multiple spectroscopic techniques ensures robust characterization and enables detection of structural variations or impurities that might not be apparent from single-technique analysis [1] [15] [7] [18] [16].